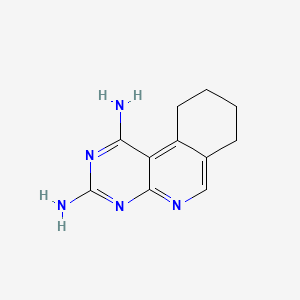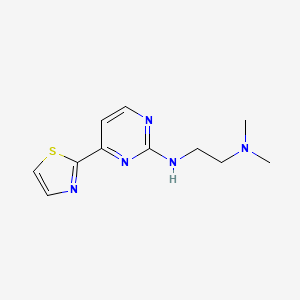
1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- is a complex organic compound that features a combination of ethylenediamine, thiazole, and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea.
Coupling of Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction.
Introduction of the Ethylenediamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated thiazole or pyrimidine rings.
Substitution: Substituted derivatives with various functional groups attached to the thiazole or pyrimidine rings.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)-
- 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyridinyl)-
- 1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrazinyl)-
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(4-(2-thiazolyl)-2-pyrimidinyl)- is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. The presence of both rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
83726-81-2 |
|---|---|
Fórmula molecular |
C11H15N5S |
Peso molecular |
249.34 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[4-(1,3-thiazol-2-yl)pyrimidin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H15N5S/c1-16(2)7-5-14-11-13-4-3-9(15-11)10-12-6-8-17-10/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,15) |
Clave InChI |
OGULKBKBRJVWDZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=NC=CC(=N1)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


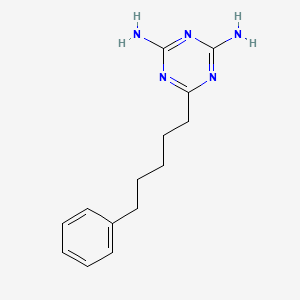
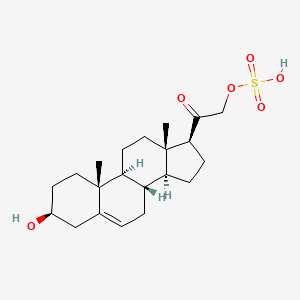

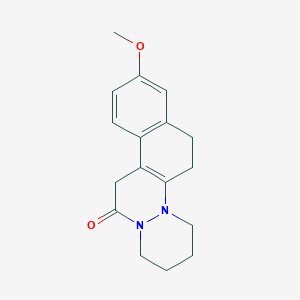
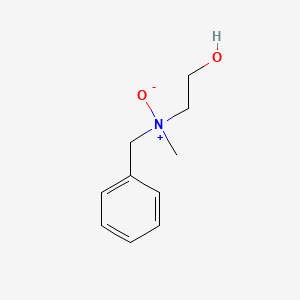
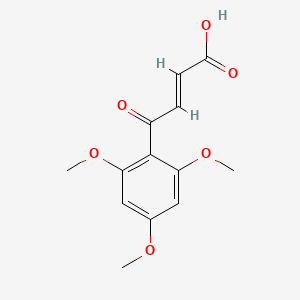
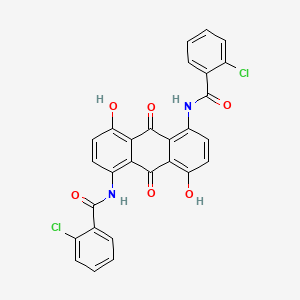
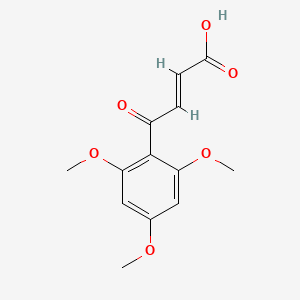
![5,10-dibenzyl-3,12-dioxa-5,10-diazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),8(13),14,16-pentaene](/img/structure/B12794648.png)
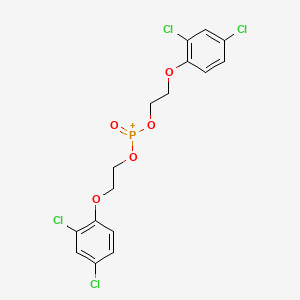
![2-cyclopropyl-7,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12794668.png)
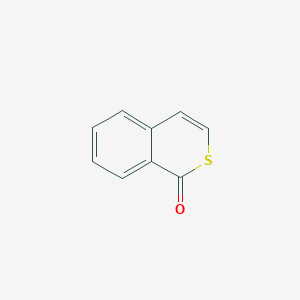
![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
